molecular formula C6H10MnO4 B8788238 Manganese dipropionate CAS No. 21129-18-0

Manganese dipropionate

Cat. No.: B8788238
CAS No.: 21129-18-0
M. Wt: 201.08 g/mol
InChI Key: ZGIHUCQOMWIMKH-UHFFFAOYSA-L
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Description

Manganese dipropionate, with the chemical formula C₆H₁₀MnO₄ (molecular weight: 201.08 g/mol), is a manganese(II) salt of propionic acid . It is identified by CAS number 21129-18-0 and EINECS 244-229-6. Structurally, it consists of a divalent manganese ion coordinated with two propionate anions (CH₃CH₂COO⁻). This compound’s reactivity and solubility in aqueous or organic solvents likely stem from its ionic character, similar to other transition metal carboxylates.

Scientific Research Applications

Drug Synthesis

Manganese dipropionate is increasingly recognized for its role as a catalyst in the synthesis of pharmaceutical compounds. Research conducted at Rice University highlighted its efficacy in synthesizing fluoroketones, which are crucial building blocks in drug design. The study demonstrated that manganese-based catalysts outperform traditional silver and cerium catalysts, yielding higher product quantities with lower catalyst amounts. This efficiency is attributed to manganese's ability to be reoxidized easily, allowing for repeated use without significant loss of effectiveness .

Case Study: Fluoroketone Synthesis

  • Research Team : Julian West and Yen-Chu Lu
  • Institution : Rice University
  • Findings :
    • Manganese requires less than one-tenth the amount of starting material compared to cerium.
    • The reaction time is longer (several hours) but is offset by cost savings and higher yields.
    • Manganese-enabled reactions produced more molecules with half the catalyst compared to silver .

Medical Imaging

This compound has been explored as a contrast agent in magnetic resonance imaging (MRI). Manganese-based nanoparticles have shown promise as alternatives to gadolinium-based agents, which are associated with nephrogenic systemic fibrosis. Manganese nanoparticles can be engineered to enhance MRI sensitivity and provide dual functionalities for both imaging and therapeutic applications .

Case Study: MRI Contrast Agents

  • Research Findings :
    • Manganese nanoparticles demonstrated high relaxivity comparable to gadolinium.
    • These nanoparticles can be functionalized for targeted delivery of therapeutic agents alongside imaging capabilities.
    • Studies indicate that manganese-based agents improve detection rates for certain lesions, such as pancreatic lesions .

Environmental Remediation

In environmental science, this compound plays a role in the passive treatment of acid mine drainage (AMD). Research has shown that manganese oxides can effectively remove manganese ions from contaminated water sources through biological oxidation processes. This method not only reduces manganese levels but also helps in the removal of trace metals like zinc and nickel .

Case Study: Passive Treatment Systems

  • Study Location : Western Pennsylvania
  • Findings :
    • Manganese removal occurred effectively at pH levels as low as 5.0.
    • The presence of organic carbon enhanced manganese oxidation.
    • The predominant manganese oxides formed were hexagonal birnessite and todorokite, which facilitated metal removal from AMD .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug SynthesisCatalytic role in synthesizing fluoroketonesHigher yields with less catalyst; cost-effective
Medical ImagingContrast agent in MRIComparable relaxivity to gadolinium; multifunctional
Environmental RemediationRemoval of manganese from acid mine drainageEffective at low pH; enhances trace metal removal

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing high-purity Manganese dipropionate?

  • Methodological Answer: Synthesis typically involves reacting manganese carbonate or oxide with propionic acid under controlled reflux conditions. Key parameters include stoichiometric ratios (e.g., 1:2 Mn:propionic acid), temperature (80–100°C), and reaction duration (6–8 hrs). Post-synthesis, crystallization or solvent evaporation is used for purification. Validate purity via elemental analysis (e.g., ICP-OES) and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination .
  • Data Note: Impurity thresholds should align with pharmacopeial standards (e.g., USP/EP limits for analogous dipropionates like Beclomethasone, where total impurities ≤2.0% ).

Q. Which analytical techniques are optimal for characterizing this compound’s structural and thermal properties?

  • Methodological Answer:

  • Structural Analysis : Use X-ray diffraction (XRD) for crystallinity assessment and FTIR for functional group identification (e.g., propionate C=O stretching at 1700–1750 cm⁻¹).
  • Thermal Stability : Thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min heating rate to determine decomposition thresholds.
  • Purity Validation : High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm), adapting parameters from USP monographs for dipropionate esters .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic activity of this compound across experimental conditions?

  • Methodological Answer: Contradictions often arise from variations in particle size, solvent polarity, or oxidation states. To resolve:

Controlled Replication : Standardize synthesis protocols (e.g., solvent-free vs. aqueous synthesis) and characterize batch-to-batch consistency using XRD and BET surface area analysis.

Multivariate Analysis : Apply response surface methodology (RSM) to isolate factors (e.g., pH, temperature) influencing catalytic efficiency in oxidation reactions.

Spectroscopic Validation : Use X-ray photoelectron spectroscopy (XPS) to confirm Mn oxidation states (e.g., Mn²⁺ vs. Mn³⁺) across studies .

  • Case Study: In nanoparticle synthesis, pre-expansion temperature and co-solvent ratios significantly alter particle size and reactivity, as demonstrated in analogous RESS-SC processes .

Q. What experimental designs optimize particle size reduction in this compound nanoparticles for enhanced bioavailability?

  • Methodological Answer:

  • Factorial Design : Use a 2³ full factorial design to evaluate extraction pressure (100–200 bar), pre-expansion temperature (40–80°C), and co-solvent fraction (5–15% ethanol).
  • Process Optimization : Rapid Expansion of Supercritical Solutions (RESS-SC) reduces particle size from micron-scale (≈9 μm) to nanoscale (<100 nm), as validated in Beclomethasone studies .
  • Characterization : Dynamic light scattering (DLS) and scanning electron microscopy (SEM) for size distribution analysis.

Q. How should researchers validate the reproducibility of this compound’s antimicrobial efficacy in interdisciplinary studies?

  • Methodological Answer:

  • Standardized Assays : Conduct minimum inhibitory concentration (MIC) tests using CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cross-Lab Validation : Share synthesis protocols and raw data via repositories (e.g., Zenodo) to enable replication. Use κ statistics to assess inter-laboratory agreement in MIC results .
    • Data Conflict Example: Discrepancies in MIC values may arise from differences in microbial strain viability or culture media composition.

Q. Methodological Best Practices

Q. What statistical approaches ensure robustness in analyzing this compound’s electrochemical performance data?

  • Guidance:

  • Outlier Management : Apply Grubbs’ test (α = 0.05) to exclude anomalous cyclic voltammetry (CV) measurements.
  • Precision Reporting : Express means ± SEM with ≤3 significant figures, per instrumentation precision (e.g., potentiostat accuracy ±1 mV) .
  • Significance Testing : Use ANOVA for multi-group comparisons (e.g., catalytic activity across doping levels) with post-hoc Tukey tests.

Q. How can researchers design synthesis protocols to meet “synthesis-ready” standards for open science initiatives?

  • Recommendations:

  • Metadata Documentation : Share step-by-step synthesis videos, raw spectral data, and instrument calibration logs in supplementary materials.
  • FAIR Compliance : Use persistent identifiers (DOIs) for datasets and cite public repositories (e.g., PubChem for compound ID 16219043).
  • Collaborative Validation : Partner with independent labs for blind replication studies, as emphasized in synthesis-ready guidelines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Metal Dipropionates

Metal dipropionates share the general formula M(CH₃CH₂COO)₂ , where M is a divalent metal. Key comparisons include:

Property Manganese Dipropionate Calcium Dipropionate Zinc Dipropionate Magnesium Dipropionate
Formula C₆H₁₀MnO₄ C₆H₁₀CaO₄ C₆H₁₀O₄Zn C₆H₁₀MgO₄
Molecular Weight 201.08 g/mol 186.22 g/mol 211.53 g/mol 170.45 g/mol
CAS Number 21129-18-0 4075-81-4 Not specified Not specified
Applications Potential catalysis Food preservative Antimicrobial agents Pharmaceuticals
Solubility Likely polar solvent-soluble Water-soluble Moderate solubility Variable

Key Findings :

  • Calcium dipropionate dominates in food preservation due to its GRAS (Generally Recognized As Safe) status and water solubility .
  • Zinc and magnesium dipropionates are utilized in medical contexts for their antimicrobial and anti-inflammatory properties, as seen in betamethasone dipropionate derivatives .
  • This compound may fill niche roles in catalysis, akin to manganese oxides (e.g., MnO₂) in redox reactions .

Comparison with Other Manganese Compounds

Manganese forms diverse compounds with varying oxidation states and ligands:

Compound Formula Key Properties/Applications Relevance to this compound
Manganese oxide (MnO₂) MnO₂ Catalyst in batteries, water oxidation Shared catalytic potential but differing solubility/reactivity
Manganese sulfate MnSO₄·H₂O Fertilizers, animal feed Ionic but sulfate vs. organic ligand
Manganese citrate Mn₃(C₆H₅O₇)₂ Chelated supplements Enhanced bioavailability due to chelation

Key Findings :

  • MnO₂ is a robust oxidizer in industrial processes, whereas this compound’s organic ligands may enable milder, substrate-specific reactivity .
  • Manganese citrate demonstrates how ligand choice (citrate vs. propionate) affects bioavailability and stability .

Comparison with Organic Dipropionates

Organic dipropionates, such as betamethasone dipropionate (a glucocorticoid), highlight the versatility of the propionate group:

Property This compound Betamethasone Dipropionate
Structure Inorganic metal salt Organic steroid ester
Function Catalysis/coordination Anti-inflammatory drug delivery
Stability Thermal stability Hydrolytic sensitivity

Key Findings :

  • The propionate group in betamethasone dipropionate prolongs drug activity by slowing hydrolysis , whereas in this compound, it likely facilitates solubility and metal ion release.

Research Insights and Industrial Relevance

  • Catalytic Applications : Manganese compounds, including dipropionate, are effective in decomposition reactions (e.g., KClO₃) due to manganese’s redox flexibility .
  • Environmental Behavior : Manganese speciation in sediments (e.g., carbonates, sulfides) contrasts with its synthetic dipropionate form, emphasizing ligand-dependent environmental fate.

Properties

CAS No.

21129-18-0

Molecular Formula

C6H10MnO4

Molecular Weight

201.08 g/mol

IUPAC Name

manganese(2+);propanoate

InChI

InChI=1S/2C3H6O2.Mn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

ZGIHUCQOMWIMKH-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Mn+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In one embodiment of this process, anhydrous propionic acid was mixed with dry manganese carbonate and sodium hydroxide beads to yield greater than 67.67 percent manganese propionate and sodium propionate in 2.5 hours. In comparison, where sodium hydroxide not used, the yield of manganese propionate was less than 1.00 percent after stirring the mixture under vacuum for 48 hours.
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Synthesis routes and methods II

Procedure details

In a reaction vessel, 145.83 grams of manganese carbonate, 328.92 grams of propionic acid and 25.38 grams of sodium hydroxide, a relative molar ratio of 2:7:1 respectively, was combined and heated to reflux. Water was removed from the vessel during the reaction by means of a fractional distillation column. The reaction went to completion after 10 hours, producing a dark burgundy solution from which about 80 percent of the remaining acid was removed. The product solidified at 130° C. The final product contained 80.7 percent manganese propionate and 19.3 percent sodium propionate.
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